Bismuth iodide

Übersicht

Beschreibung

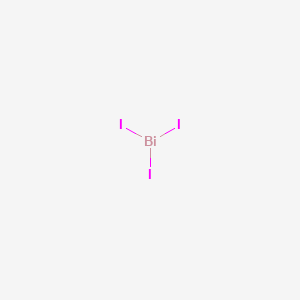

Bismuth iodide, also known as bismuth triiodide, is an inorganic compound with the chemical formula BiI₃. It appears as a gray-black crystalline solid and is known for its distinctive crystal structure. This compound is formed by the reaction of bismuth and iodine and has been of interest in qualitative inorganic analysis .

Synthetic Routes and Reaction Conditions:

Direct Synthesis: this compound can be synthesized by heating an intimate mixture of bismuth powder and iodine: [ 2Bi + 3I_2 \rightarrow 2BiI_3 ]

Reaction with Hydroiodic Acid: Another method involves the reaction of bismuth oxide with aqueous hydroiodic acid: [ Bi_2O_3 + 6HI \rightarrow 2BiI_3 + 3H_2O ]

Industrial Production Methods:

- Industrial production of this compound typically involves the direct synthesis method due to its simplicity and efficiency. The reaction is carried out in a controlled environment to ensure the purity of the product .

Types of Reactions:

Substitution Reactions: this compound can undergo substitution reactions with halide donors to form iodobismuth anions: [ 2NaI + BiI_3 \rightarrow Na_2[BiI_5] ]

Catalytic Reactions: this compound catalyzes the Mukaiyama aldol reaction and is used in Barbier-type allylation of carbonyl compounds in combination with reducing agents such as zinc or magnesium.

Common Reagents and Conditions:

Halide Donors: Sodium iodide is commonly used in substitution reactions.

Reducing Agents: Zinc and magnesium are used in Barbier-type allylation reactions.

Major Products:

Wissenschaftliche Forschungsanwendungen

Bismuth iodide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which bismuth iodide exerts its effects involves its ability to act as a catalyst in various chemical reactions. In biological systems, bismuth compounds can inactivate enzymes involved in respiration, such as F1-ATPase, and other enzymes like urease and alcohol dehydrogenase . This inactivation disrupts essential metabolic processes in microorganisms, leading to their death.

Vergleich Mit ähnlichen Verbindungen

- Bismuth Fluoride (BiF₃)

- Bismuth Chloride (BiCl₃)

- Bismuth Bromide (BiBr₃)

Comparison:

- Chemical Structure: All these compounds share a similar structure, with bismuth bonded to three halide ions.

- Reactivity: Bismuth iodide is unique in its ability to form iodobismuth anions and its catalytic properties in organic synthesis. In contrast, bismuth fluoride, chloride, and bromide have different reactivities and applications.

- Applications: While this compound is used in organic synthesis and as a catalyst, bismuth fluoride, chloride, and bromide have applications in different areas such as materials science and inorganic chemistry .

This compound stands out due to its unique reactivity and wide range of applications in scientific research and industry.

Biologische Aktivität

Bismuth iodide (BiI₃) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial treatment and radiation detection. This article explores the biological activity of this compound, supported by relevant case studies, research findings, and data tables.

Overview of this compound

This compound is a bismuth halide that exhibits interesting properties in both biological and physical sciences. Its applications range from treating gastrointestinal disorders to serving as a material in radiation detection technologies. The compound's efficacy in various biological contexts can be attributed to its unique chemical structure and reactivity.

Antimicrobial Activity

Bismuth compounds, including this compound, have been extensively studied for their antimicrobial properties, particularly against Helicobacter pylori, a bacterium implicated in gastric ulcers. Research has shown that bismuth can disrupt multiple pathways essential for bacterial survival:

- Mechanisms of Action :

- Enzyme Inhibition : this compound inhibits enzymes such as urease and alcohol dehydrogenase, which are critical for H. pylori metabolism .

- Disruption of Virulence Factors : Studies indicate that bismuth downregulates virulence proteins like CagA and VacA, which are involved in the pathogenicity of H. pylori .

- Oxidative Stress Induction : Bismuth compounds induce oxidative stress in bacteria, leading to cellular damage and death .

Case Study: Efficacy Against H. pylori

A study conducted by Yao et al. utilized proteomic and metabolomic analyses to evaluate the impact of bismuth on H. pylori. The findings revealed that bismuth treatment resulted in:

- Downregulation of key virulence proteins.

- Disruption of flagella assembly.

- Inhibition of antioxidant enzyme activity, impairing bacterial defense mechanisms .

Antimicrobial Spectrum

The antimicrobial activity of this compound extends beyond H. pylori. It has shown efficacy against various Gram-positive and Gram-negative bacteria. A recent study investigated the activity of synthesized bismuth(III) complexes against several bacterial strains:

| Bacterial Strain | Gram Type | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | Positive | 15 | 100 |

| Escherichia coli | Negative | 12 | 100 |

| Klebsiella pneumoniae | Negative | 10 | 100 |

| Streptococcus mutans | Positive | 14 | 100 |

The results indicated a significant antibacterial effect at concentrations as low as 100 µg/mL, demonstrating the potential application of this compound in treating infections caused by resistant bacterial strains .

Toxicological Profile

While exploring the biological activities of this compound, it is crucial to consider its safety profile. The toxicological effects associated with iodine exposure have been documented, highlighting potential systemic effects depending on the route of exposure (inhalation, oral, or dermal). Key findings include:

- Systemic Effects : High doses can lead to adverse health effects including neurological and reproductive issues .

- Developmental Effects : There are concerns regarding exposure during pregnancy leading to developmental abnormalities .

Applications Beyond Antimicrobial Activity

In addition to its antimicrobial properties, this compound is being explored for its role in radiation detection. Crystals of this compound have been tested for their efficiency and energy resolution characteristics when used as room temperature radiation detectors. These studies indicate that BiI₃ crystals possess favorable properties for detecting gamma radiation due to their high atomic number and density .

Eigenschaften

IUPAC Name |

triiodobismuthane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Bi.3HI/h;3*1H/q+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOECRLKKXSXCPB-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

I[Bi](I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BiI3 | |

| Record name | bismuth(III) iodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Bismuth(III)_iodide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064853 | |

| Record name | Bismuth triiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

589.6938 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Greenish-black crystals, insoluble in cold water; [Ullmann] | |

| Record name | Bismuth iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8014 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7787-64-6 | |

| Record name | Bismuth triiodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7787-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bismuth iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007787646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103681 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bismuthine, triiodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bismuth triiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bismuth triiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.